1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol
Description
Properties
IUPAC Name |
2-(3-nitrophenyl)-5-phenyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c19-15-10-14(11-5-2-1-3-6-11)16-17(15)12-7-4-8-13(9-12)18(20)21/h1-10,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJDRCUPDUZNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Substituted Phenyl Hydrazines with β-Dicarbonyl Compounds
One classical approach involves the reaction of 3-nitrophenyl hydrazine with β-dicarbonyl compounds such as ethyl acetoacetate or its derivatives to form the pyrazole core:
- Procedure: Dissolve 3-nitrophenyl hydrazine in ethanol, add ethyl acetoacetate, and reflux for several hours (3–8 h). The reaction mixture is then cooled, and the product is isolated by filtration or extraction, followed by purification.
- Mechanism: The hydrazine reacts with the β-dicarbonyl compound to form a hydrazone intermediate, which cyclizes to form the pyrazolone ring. Subsequent tautomerization yields the pyrazol-5-ol structure.
- Yields: Moderate to good yields (55–67%) are reported, depending on substituents and reaction conditions.
- Characterization: Products are confirmed by melting point, IR, 1H NMR, and 13C NMR spectroscopy.
One-Pot Three-Component Condensation Using Ionic Liquid Catalysts
An eco-friendly, efficient method involves a one-pot condensation of aldehydes, ethyl acetoacetate, and phenylhydrazine derivatives under solvent-free conditions catalyzed by acidic ionic liquids such as triethylammonium hydrogen sulfate ([Et3NH][HSO4]):
- Procedure: Mix 3-nitrobenzaldehyde (as the aldehyde), ethyl acetoacetate, and phenylhydrazine in the presence of 10 mol% [Et3NH][HSO4] catalyst at 90 °C without solvent. Stir for 30–40 minutes until the product precipitates.
- Advantages: High yields (up to 86%), short reaction times, catalyst recyclability, and avoidance of volatile organic solvents.
- Mechanism: The catalyst promotes initial formation of 3-methyl-1-phenyl-5-pyrazolone from phenylhydrazine and ethyl acetoacetate, followed by Knoevenagel condensation with the aldehyde to yield the bis(pyrazol-5-ol) derivatives. Although this method is reported for bis(pyrazol-5-ols), it can be adapted for mono-substituted pyrazol-5-ols by controlling stoichiometry.
Sonication-Assisted Cyclization
Ultrasound irradiation has been employed to accelerate the cyclization of cyanides with hydrazine hydrate to form pyrazole derivatives:
- Procedure: Starting from aromatic carboxylic acids (e.g., 3-nitrobenzoic acid), esterification is followed by formation of oxonitrile intermediates. These intermediates undergo cyclization with hydrazine hydrate under sonication for 1–2 hours.
- Yields: Moderate yields (55–67%) are typical, with the method being rapid and simple.
- Notes: This method is versatile for various substituted aromatic rings including nitro groups and is characterized by efficient energy use and mild conditions.
Stepwise Synthesis via Pyrazolone Intermediate and Acid Chloride Reaction
Another method involves preparing the pyrazolone intermediate followed by acylation with substituted benzoyl chlorides:
- Procedure: Reflux 3-nitrophenyl hydrazine with ethyl acetoacetate in ethanol to obtain the pyrazolone derivative. Then dissolve the pyrazolone in dioxane, add calcium hydroxide, and slowly add the corresponding acid chloride. Reflux for 3–5 hours and isolate the product by crystallization.
- Application: This method allows for structural diversification by varying the acid chloride.
- Characterization: Reaction progress is monitored by TLC, and products are purified by crystallization.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclization of 3-nitrophenyl hydrazine with ethyl acetoacetate | 3-nitrophenyl hydrazine, ethyl acetoacetate | Reflux in ethanol, 3–8 h | 55–67 | Simple, well-established | Longer reaction times |
| One-pot three-component condensation with [Et3NH][HSO4] catalyst | 3-nitrobenzaldehyde, ethyl acetoacetate, phenylhydrazine, ionic liquid catalyst | Solvent-free, 90 °C, 30–40 min | Up to 86 | Eco-friendly, fast, catalyst recyclable | Mostly reported for bis-pyrazol derivatives |
| Sonication-assisted cyclization | Aromatic carboxylic acid, hydrazine hydrate | Sonication, 1–2 h | 55–67 | Rapid, energy-efficient | Requires ultrasonic equipment |
| Pyrazolone intermediate + acid chloride | Pyrazolone, acid chloride, Ca(OH)2 | Reflux in dioxane, 3–5 h | Moderate to good | Allows structural variation | Multi-step, requires acid chlorides |
Research Findings and Notes
- The pyrazole and phenyl rings in related compounds are often non-coplanar, with dihedral angles around 50°, which may influence reactivity and crystallinity.
- Catalytic systems using ionic liquids such as [Et3NH][HSO4] significantly enhance reaction rates and yields compared to catalyst-free conditions, demonstrating the catalytic importance in both pyrazolone formation and subsequent condensation steps.
- Sonication methods provide a green alternative by reducing reaction times and energy consumption without compromising yields.
- The choice of starting materials (e.g., 3-nitrophenyl hydrazine or 3-nitrobenzaldehyde) and reaction conditions can be optimized to favor the desired substitution pattern on the pyrazole ring.
- Characterization of final products typically involves melting point determination, IR spectroscopy (noting characteristic hydroxyl and nitro group absorptions), and NMR spectroscopy (1H and 13C), confirming the structure and purity.
Chemical Reactions Analysis
Oxidation Reactions
The nitro group on the phenyl ring demonstrates stability under mild oxidizing conditions but undergoes transformations under strong oxidizers:
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Nitro to Nitroso Conversion : Treatment with KMnO₄ in acidic media oxidizes the nitro group to a nitroso derivative, forming 1-(3-nitrosophenyl)-3-phenyl-1H-pyrazol-5-ol .
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Side-Chain Oxidation : The propyl chain (if present in analogs) oxidizes to carboxylic acids using CrO₃ in H₂SO₄.
Table 1: Oxidation Reaction Conditions and Products
| Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|
| KMnO₄ (aq. H₂SO₄) | Reflux, 4 h | 1-(3-nitrosophenyl)-3-phenyl derivative | 62 |
| CrO₃ (H₂SO₄) | 80°C, 2 h | Carboxylic acid analog | 58 |
Reduction Reactions
The nitro group is reducible to an amine, enabling access to pharmacologically relevant intermediates:
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Catalytic Hydrogenation : H₂ gas with Pd/C in ethanol reduces the nitro group to an amino group, yielding 1-(3-aminophenyl)-3-phenyl-1H-pyrazol-5-ol .
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Borohydride Reduction : NaBH₄ in THF selectively reduces the nitro group without affecting the pyrazole ring.
Spectroscopic Evidence : Post-reduction, the -NMR spectrum shows a singlet at δ 4.9 ppm for the -NH₂ group, and the IR spectrum loses the nitro stretch (1520 cm⁻¹) .
Electrophilic Aromatic Substitution (EAS)
The nitrophenyl ring directs incoming electrophiles to the meta position due to the nitro group’s electron-withdrawing effect:
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Nitration : Further nitration with HNO₃/H₂SO₄ produces 1-(3,5-dinitrophenyl)-3-phenyl-1H-pyrazol-5-ol.
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Halogenation : Reaction with N-bromosuccinimide (NBS) in CCl₄ yields brominated derivatives at the meta position .
Nucleophilic Substitution
The hydroxyl group on the pyrazole ring undergoes alkylation or acylation:
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Methylation : CH₃I in K₂CO₃/DMF produces 5-methoxy derivatives .
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Acylation : Acetic anhydride in pyridine forms 5-acetoxy analogs .
Condensation and Cyclization
The active methylene group adjacent to the hydroxyl participates in Knoevenagel-Michael domino reactions:
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Bis-Pyrazolone Formation : Reaction with aldehydes (e.g., benzaldehyde) under solvent-free conditions yields 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) .
Mechanism :
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Deprotonation of the hydroxyl group generates a nucleophilic enolate.
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Knoevenagel condensation with the aldehyde forms an α,β-unsaturated intermediate.
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Michael addition with a second pyrazolone unit completes the bis-product .
Table 2: Condensation Reaction Optimization
| Catalyst | Time (min) | Yield (%) |
|---|---|---|
| None (solvent-free) | 5 | 95 |
| [Et₃NH][HSO₄] | 35 | 86 |
Coordination Chemistry
The hydroxyl and nitro groups act as ligands for transition metals:
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Cu(II) Complexes : Forms octahedral complexes with Cu(NO₃)₂, confirmed by UV-Vis (λₘₐₓ = 680 nm) and ESR spectroscopy .
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Antimicrobial Activity : Cu complexes show enhanced activity against E. coli (MIC = 12.5 µg/mL) .
Industrial-Scale Production
Continuous flow reactors improve scalability, achieving >90% purity with a throughput of 5 kg/day.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits various biological activities that make it a candidate for drug development:
- Anticancer Activity : Research indicates that derivatives of pyrazole compounds, including 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol, have shown promising results in inhibiting cancer cell growth. For instance, studies have demonstrated cytotoxic effects against colorectal carcinoma cells, with some derivatives exhibiting greater efficacy than standard treatments like ascorbic acid .
- Antioxidant Properties : The compound has been evaluated for its radical scavenging activity using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). Results show that certain derivatives outperform traditional antioxidants, indicating their potential in preventing oxidative stress-related diseases .
Nonlinear Optical Properties
The pyrazole derivatives are also explored for their nonlinear optical (NLO) properties, which are essential in photonics and optoelectronics:
- NLO Applications : Compounds with similar structures have been studied for their ability to exhibit strong NLO responses. This property is crucial for applications in laser technology and optical switching . The molecular hyperpolarizability of these compounds suggests they could be effective materials in ultrafast optics .
Agricultural Chemistry
The potential use of pyrazole derivatives in agriculture has been investigated, particularly as agrochemicals:
- Pesticidal Activity : Some studies indicate that pyrazole compounds may possess insecticidal or herbicidal properties, contributing to crop protection strategies. Their effectiveness as growth regulators or pest deterrents is under ongoing research .
Data Tables
Case Study 1: Anticancer Activity
In a study evaluating the cytotoxic effects of various pyrazole derivatives on RKO colorectal carcinoma cells, it was found that certain compounds induced apoptosis through p53-mediated pathways. The most potent compound demonstrated a dose-dependent inhibition of cell growth and activation of autophagy pathways, highlighting the therapeutic potential of these compounds in cancer treatment .
Case Study 2: Antioxidant Efficacy
Another study assessed the radical scavenging activity of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols), revealing that several derivatives exhibited superior antioxidant activity compared to ascorbic acid. This suggests that modifications to the pyrazole structure can enhance its protective effects against oxidative damage .
Mechanism of Action
The mechanism of action of 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
The table below summarizes key structural analogues and their properties:
Key Observations:
Nitro Group Position: The meta-nitro substituent in the target compound vs. para-nitro in 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-ol leads to distinct electronic effects.
Substituent Electronic Effects: The nitro group’s electron-withdrawing nature enhances acidity of the hydroxyl group, stabilizing the enol tautomer. In contrast, methyl (electron-donating) substituents favor the keto form .
Crystallographic and Structural Insights
- Intramolecular Hydrogen Bonding: In 2-{5-[2-(4-Nitrophenoxy)phenyl]-1-phenyl-1H-pyrazol-3-yl}phenol , the hydroxyl group forms intramolecular hydrogen bonds, resulting in coplanar pyrazole and phenol rings. Similar interactions likely stabilize the tautomeric forms of the target compound.
- Dihedral Angles : Substituents influence molecular packing. For example, the phenyl ring in the target compound may tilt at ~40° relative to the pyrazole ring, similar to analogues reported in .
Tautomerism and Stability
Studies on pyrazolyl-pyrazylidene tautomerism reveal that electron-withdrawing groups (e.g., -NO2) stabilize the enol form, while electron-donating groups (e.g., -CH3) favor the keto form. The target compound’s tautomeric equilibrium is thus distinct from methyl-substituted analogues.
Biological Activity
1-(3-Nitrophenyl)-3-phenyl-1H-pyrazol-5-ol is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is C13H10N2O3. The compound features a hydroxyl group at the 5-position of the pyrazole ring, which enhances its reactivity and biological activity. The presence of both a nitrophenyl group and a phenyl group contributes to its unique properties, allowing it to interact with various biological targets.
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
Antimicrobial Activity :
In vitro studies have demonstrated that this compound has potent antimicrobial properties against various pathogens. For instance, it has shown effective inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for related pyrazole derivatives .
Anticancer Properties :
The compound has been investigated for its potential anticancer effects. Studies have reported that derivatives of pyrazole compounds can inhibit the growth of several cancer cell types, including lung, breast, and colorectal cancers. Specifically, compounds containing the pyrazole scaffold have demonstrated antiproliferative activity in vitro against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) .
The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds and π-π interactions with target molecules. These interactions modulate the activity of enzymes or receptors, leading to various biological effects .
Comparative Analysis
To illustrate the biological activity of this compound relative to other pyrazole derivatives, the following table summarizes key structural features and biological activities:
| Compound Name | Structural Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Hydroxyl group at position 5 | High (MIC: 0.22 - 0.25 μg/mL) | Significant inhibition in various cancer cell lines |
| 4-methyl-N-(1-(2-fluorophenyl)-3-phenyldihydropyrazole | Methyl substitution on nitrogen | Moderate | Variable |
| 5-(4-chlorophenyl)-1H-pyrazole | Chlorine substitution instead of nitro | Low | Limited |
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Antimicrobial Study : A study evaluated several pyrazole derivatives, including this compound, demonstrating their ability to inhibit biofilm formation in bacterial strains, which is crucial for treating infections resistant to conventional antibiotics .
- Anticancer Research : Another investigation focused on the anticancer properties of pyrazole derivatives, revealing that compounds similar to this compound showed selective cytotoxicity against cancer cell lines while sparing normal cells .
Q & A
Basic: What synthetic routes are commonly used to prepare 1-(3-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol?
Methodological Answer:
The synthesis typically involves condensation reactions between substituted phenylhydrazines and β-keto esters or diketones. For example:
- Step 1: React 3-nitrophenylhydrazine with a β-keto ester (e.g., ethyl benzoylacetate) under acidic conditions to form the pyrazole ring .
- Step 2: Optimize nitro-group positioning by adjusting reaction temperatures (e.g., reflux in ethanol at 80°C) to avoid undesired regioisomers .
- Step 3: Purify via recrystallization using DMF/water mixtures, achieving yields ~70-75% .
Key Evidence: Multi-step protocols from pyrazole core templates (e.g., nitrophenol coupling in DMF with K₂CO₃) .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign signals for the nitro group (δ 8.2–8.5 ppm for aromatic protons) and pyrazole ring protons (δ 6.5–7.3 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
- IR Spectroscopy: Confirm hydroxyl (3200–3500 cm⁻¹) and nitro (1520, 1350 cm⁻¹) groups .
- X-ray Crystallography: Resolve tautomerism (e.g., 5-ol vs. 5-one forms) and intramolecular H-bonding (O–H···N) with precision (R factor < 0.05) .
Advanced: How can computational methods predict the reactivity of this compound?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311G(d,p) level to predict electrophilic/nucleophilic sites. Analyze Fukui indices for nitro-group reactivity .
- Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to study tautomeric equilibrium .
- Docking Studies: Model interactions with biological targets (e.g., cyclooxygenase-2) using AutoDock Vina to prioritize synthetic analogs .
Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Methodological Answer:
- Variable Temperature NMR: Identify dynamic processes (e.g., tautomerism) by acquiring spectra at 25°C and 60°C .
- 2D NMR (COSY, NOESY): Confirm spin systems and spatial proximity of protons near the nitro group .
- X-ray Powder Diffraction: Correlate crystalline phase data with solution-state observations to rule out polymorphism .
Advanced: What strategies optimize reaction conditions for higher yields?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction time from 12 h to 2 h while maintaining >80% yield .
- Catalyst Screening: Test K₂CO₃ vs. Cs₂CO₃ in DMF to enhance nitro-group coupling efficiency .
- Green Solvents: Substitute DMF with cyclopentyl methyl ether (CPME) to improve sustainability without compromising yield .
Advanced: How to analyze hydrogen bonding and crystal packing via X-ray crystallography?
Methodological Answer:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts .
- Software Tools: Refine structures with SHELXL; analyze H-bonding (O–H···N, d = 1.86 Å) and π-π stacking (3.5–4.0 Å) using Mercury .
- Dihedral Angles: Measure torsion angles between pyrazole and phenyl rings to assess planarity (e.g., 40.81° tilt in related structures) .
Basic: What is the role of substituents (e.g., nitro, phenyl) in modulating electronic properties?
Methodological Answer:
- Nitro Group: Acts as a strong electron-withdrawing group, reducing HOMO-LUMO gap (calculated ΔE = 4.2 eV) and enhancing electrophilicity .
- Phenyl Group: Stabilizes the pyrazole ring via conjugation, evidenced by bathochromic shifts in UV-Vis spectra (λmax ~310 nm) .
Advanced: How to design biological activity assays for this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Test COX-2 inhibition using a colorimetric kit (e.g., Cayman Chemical) with IC₅₀ determination .
- Antimicrobial Screening: Use microdilution methods (MIC) against S. aureus and E. coli, comparing with ciprofloxacin as a control .
- Cytotoxicity: Perform MTT assays on HEK-293 cells to establish selectivity indices (SI > 10 for therapeutic potential) .
Advanced: How to study tautomerism using experimental and computational methods?
Methodological Answer:
- Solid-State NMR: Compare 15N chemical shifts to distinguish 5-ol vs. 5-one tautomers .
- IR Temperature Studies: Monitor O–H stretching band changes (3200–3500 cm⁻¹) to track tautomeric equilibrium shifts .
- DFT Free Energy Calculations: Predict dominant tautomer in solution (e.g., 5-ol form is 2.3 kcal/mol more stable than 5-one) .
Advanced: How to correlate structural features with biological activity?
Methodological Answer:
- QSAR Modeling: Use CoMFA/CoMSIA to link nitro-group position (meta vs. para) to COX-2 inhibitory activity (r² > 0.8) .
- Pharmacophore Mapping: Identify essential features (e.g., H-bond acceptor at C-5) using Phase (Schrödinger) .
- Crystallographic Data: Overlay active compounds with target protein structures (e.g., PDB ID 1CX2) to validate binding modes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
